6-Allylnicotinonitrile

Description

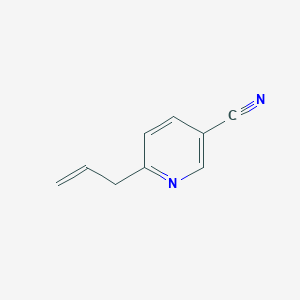

Structure

3D Structure

Properties

IUPAC Name |

6-prop-2-enylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBSZKUINPDVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Allylnicotinonitrile and Its Analogues

Transition Metal-Catalyzed Approaches

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds, and the synthesis of 6-allylnicotinonitrile is no exception. Palladium and other metals have been effectively employed to facilitate the allylation of the pyridine (B92270) ring.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. researchgate.netrsc.org For the synthesis of 6-allylnicotinonitrile, strategies such as the Suzuki and Heck reactions are prominent.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.netekb.eg In a potential synthesis of 6-allylnicotinonitrile, a 6-halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) could be coupled with an allylboronic acid or its ester in the presence of a palladium catalyst and a base. The catalytic cycle for this reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. ekb.eg

The Heck reaction offers another pathway, involving the coupling of an unsaturated halide with an alkene catalyzed by a palladium species. rsc.orgresearchgate.net To synthesize 6-allylnicotinonitrile via this method, a 6-halonicotinonitrile would be reacted with prop-2-en-1-ol or a similar allyl source in the presence of a palladium catalyst and a base. The mechanism proceeds through oxidative addition of the palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the allylated product. researchgate.net

Table 1: Proposed Palladium-Catalyzed Synthesis of 6-Allylnicotinonitrile

| Reaction Type | Starting Material (Aryl Halide) | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki Coupling | 6-Chloronicotinonitrile | Allylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Allylnicotinonitrile |

| Heck Reaction | 6-Bromonicotinonitrile | Prop-2-en-1-ol | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 6-Allylnicotinonitrile |

Other Metal-Mediated Syntheses (e.g., Allyl Zinc Bromide mediated)

Besides palladium, other metals can mediate the synthesis of allylated pyridines. A notable example is the use of allyl zinc bromide. The synthesis of 2-allylnicotinonitriles has been achieved using ylidenemalononitrile enamines, which are cyclized with allyl zinc bromide acting as a nucleophile. scirp.org This approach demonstrates the utility of organozinc reagents in constructing the desired allyl-substituted pyridine core. The reaction of an appropriate pyridine precursor with an allylzinc reagent, such as allyl zinc bromide, can lead to the formation of 6-allylnicotinonitrile.

Table 2: Allyl Zinc Bromide Mediated Synthesis of an Allylnicotinonitrile Analogue

| Starting Material | Reagent | Solvent | Product |

| Ylidenemalononitrile Enamine | Allyl zinc bromide | THF | 2-Allylnicotinonitrile |

Classical Organic Synthesis Routes

Classical organic synthesis provides foundational methods for constructing heterocyclic rings from acyclic precursors, without relying on transition metal catalysts. baranlab.org The synthesis of a substituted pyridine like 6-allylnicotinonitrile can be envisioned through adaptations of established named reactions.

One such approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate then undergoes a heat-induced cyclodehydration to yield a trisubstituted pyridine. organic-chemistry.org For 6-allylnicotinonitrile, a suitable enamine could be reacted with an alkynone bearing the allyl group to construct the pyridine ring with the desired substitution pattern. Modifications to the classical Bohlmann-Rahtz synthesis, such as using acid catalysis, can lower the high temperatures typically required for the cyclodehydration step. organic-chemistry.org

Another classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or an ammonia source to form the pyridine ring. core.ac.ukpharmaerudition.org The key challenge in applying this method to 6-allylnicotinonitrile would be the synthesis of the appropriately substituted 1,5-dicarbonyl precursor containing a cyano group and an allyl moiety at the desired positions.

Green Chemistry Principles in 6-Allylnicotinonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.com These principles can be applied to the synthesis of 6-allylnicotinonitrile to create more sustainable and environmentally friendly methods.

Atom Economy Maximization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chem-soc.si Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chem-soc.si

In the context of 6-allylnicotinonitrile synthesis, addition reactions are generally more atom-economical than substitution or elimination reactions, which generate byproducts. For instance, a cycloaddition approach to form the pyridine ring would, in principle, have a higher atom economy than a cross-coupling reaction that produces stoichiometric amounts of salt byproducts.

Catalysis in Environmentally Benign Formulations

The use of catalysts is a key principle of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The palladium-catalyzed and other metal-mediated syntheses of 6-allylnicotinonitrile are examples of this principle in action.

Furthermore, the development of environmentally benign catalytic systems is a major focus of green chemistry research. This includes the use of non-toxic and recyclable catalysts, as well as conducting reactions in environmentally friendly solvents like water or ionic liquids. ekb.eg For example, developing a heterogeneous palladium catalyst for the Suzuki or Heck synthesis of 6-allylnicotinonitrile would allow for easy separation and reuse of the catalyst, reducing waste and cost. researchgate.net The use of fruit waste-derived catalysts for organic transformations is an emerging area that aligns with green chemistry principles. While not yet reported for this specific synthesis, it represents a future direction for developing sustainable catalytic processes.

Solvent Minimization and Alternative Reaction Media

The principles of green chemistry have driven significant research into reducing or eliminating hazardous solvents from chemical syntheses. In the context of producing nicotinonitrile derivatives, solvent-free conditions and the use of greener alternative media have proven to be effective strategies. These methods not only mitigate environmental impact but can also lead to improved reaction kinetics, higher yields, and simplified product purification.

A prominent approach involves multicomponent reactions conducted under solvent-free conditions, often facilitated by recyclable catalysts. For instance, the synthesis of a wide array of nicotinonitrile derivatives has been successfully achieved through a four-component reaction using a nanomagnetic metal-organic framework (Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂) as a catalyst. nih.govacs.org This method, proceeding via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, allows for the condensation of starting materials like 3-oxo-3-phenylpropanenitrile, various aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) at 110 °C without any solvent. nih.govacs.org The reactions are typically completed within 40-60 minutes, yielding products in the range of 68-90%. nih.gov The magnetic nature of the catalyst simplifies its recovery and reuse, adding to the sustainability of the process. nih.govacs.org

Similarly, another study utilized a magnetic H-bond catalyst (Fe₃O₄@SiO₂@tosyl-carboxamide) for the synthesis of new nicotinonitrile compounds under solvent-free conditions at 100 °C. rsc.org This approach also leverages a multicomponent reaction strategy and provides high yields (50–73%), with the key benefit of easy catalyst separation using an external magnet. rsc.org The use of such solvent-free systems demonstrates a significant advantage over traditional methods that employ organic solvents like methanol, ethanol, or DMF, where yields did not show improvement. nih.gov

The exploration of alternative reaction media also includes the use of polyethylene (B3416737) glycol (PEG-600), a biodegradable and non-toxic polymer, which has been found to be an effective medium for certain syntheses. researchgate.net Furthermore, methods employing ultrasonic and microwave irradiation have been developed to synthesize N-amino-2-oxo-nicotinonitriles, with ultrasonic irradiation, in particular, offering short reaction times, high yields, and pure products without the need for conventional heating and large solvent volumes. researchgate.net

| Catalyst/Method | Reaction Conditions | Reaction Time | Yield Range | Key Features | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110 °C | 40-60 min | 68-90% | Four-component reaction; recyclable magnetic catalyst. | nih.gov |

| Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free, 100 °C | Not Specified | 50-73% | Magnetic H-bond catalyst; green conditions. | rsc.org |

| Ultrasonic Irradiation | Piperidine catalyst | Not Specified | High | Short reaction times; pure products. | researchgate.net |

| Microwave Irradiation | Solvent-free | Not Specified | Good | Facile and expedient; easy workup. | researchgate.net |

Flow Chemistry Approaches to 6-Allylnicotinonitrile Production

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability for chemical synthesis. numberanalytics.comdurham.ac.uk Performing reactions in a continuous stream through a reactor allows for precise control over parameters such as temperature, pressure, and reaction time, leading to improved yield and purity. durham.ac.ukorganic-chemistry.org This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyridines and their derivatives. numberanalytics.comfigshare.com

The application of flow chemistry to the synthesis of the pyridine core of nicotinonitriles can be exemplified by established methods like the Bohlmann-Rahtz pyridine synthesis. This reaction, which involves the condensation of an enamine with an ethinyl carbonyl compound, has been adapted to a continuous flow process. researchgate.net Using a coil reactor, the reaction mixture can be processed with a residence time of just 5 minutes, achieving yields significantly higher than those in batch reactions. researchgate.net

Another powerful application of flow chemistry is in multistep syntheses, where multiple reaction and purification steps are integrated into a single, continuous sequence. durham.ac.ukcam.ac.uk For the production of a complex molecule like 6-allylnicotinonitrile, a flow process could be designed to first synthesize the core nicotinonitrile scaffold, followed by subsequent functionalization, such as allylation, in a downstream reactor. This approach minimizes manual handling and isolation of intermediates.

Furthermore, flow chemistry enables the use of reaction conditions that are often too hazardous for large-scale batch reactors, such as high temperatures and pressures. rsc.org For instance, the N-oxidation of pyridine derivatives has been demonstrated in a packed-bed microreactor using hydrogen peroxide, a process that is safer and more efficient in a continuous flow setup compared to a batch reactor. organic-chemistry.org This system showed remarkable stability, operating for over 800 hours while maintaining catalyst activity and achieving yields of up to 99%. organic-chemistry.org Such methodologies could be adapted for modifications of the 6-allylnicotinonitrile structure.

| Reaction Type | Method | Reaction Time | Yield | Key Advantages of Flow | Reference |

|---|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Flow (Coil Reactor) | 5 min | 86% | Significant reduction in reaction time, increased yield. | researchgate.net |

| Pyrazolopyrimidinone Synthesis | Batch | 9 h | 80-85% | Drastic time reduction (9 h to 16 min). | mdpi.com |

| Flow | 16 min | ||||

| Pyridine N-Oxidation | Flow (Microreactor) | Significantly shorter than batch | Up to 99% | Enhanced safety, efficiency, and catalyst longevity. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 6 Allylnicotinonitrile

Electrophilic and Nucleophilic Reactivity of the Nicotinonitrile Moiety

The nicotinonitrile portion of 6-allylnicotinonitrile presents a nuanced electronic profile. The pyridine (B92270) ring, being an aromatic and heterocyclic system, is generally electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, the electron-rich nature of the π-system allows for electrophilic substitution, though this is often less favorable than in benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. msu.edubyjus.com

Electrophilic Substitution: Aromatic systems typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. msu.edusavemyexams.com In the case of nicotinonitrile, the nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position relative to the nitrogen. byjus.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.comsavemyexams.commasterorganicchemistry.com The conditions for these reactions usually require strong acids or catalysts to generate a potent electrophile. savemyexams.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: The electron-deficient character of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). gatech.eduwikipedia.org This type of reaction is particularly favored when a good leaving group is present on the ring. Nucleophiles, which are electron-rich species, can attack the carbon atoms of the ring, leading to the displacement of a substituent. gatech.eduwikipedia.orgbyjus.com The rate and feasibility of SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent. byjus.comyoutube.com

Transformations Involving the Allyl Functional Group

The allyl group (–CH₂–CH=CH₂) is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of 6-allylnicotinonitrile. nih.govrsc.org These reactions primarily target the carbon-carbon double bond.

Key transformations of the allyl group include:

Addition Reactions: The double bond of the allyl group can readily undergo addition reactions. For instance, halogenation with bromine (Br₂) leads to the formation of a dibromo derivative. nih.gov Epoxidation, using reagents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone, converts the double bond into an epoxide ring. nih.govrsc.org

Thiol-Ene Click Chemistry: This is a highly efficient and selective reaction where a thiol adds across the double bond of the allyl group, often initiated by radicals or light. nih.govrsc.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, yielding aldehydes, ketones, or carboxylic acids, depending on the reaction conditions. masterorganicchemistry.com

Rearrangements: The allyl group can participate in various rearrangement reactions, such as the Claisen rearrangement, which involves the bme.hubme.hu-sigmatropic shift of an allyl ether. mdpi.com

Pericyclic and Cascade Reactions

6-Allylnicotinonitrile has the structural elements conducive to participating in pericyclic and cascade reactions, which are powerful tools for the construction of complex molecular architectures in a single step. 20.210.105nih.gov

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. libretexts.orgscribd.com The allyl group and the π-system of the nicotinonitrile ring can potentially engage in cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. scribd.comamherst.edu Electrocyclic reactions, involving the formation of a σ-bond and the loss of a π-bond within a conjugated system, are also a possibility. masterorganicchemistry.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. scribd.com

Cascade Reactions: Also known as tandem or domino reactions, these processes involve two or more sequential reactions where the product of the first step becomes the substrate for the next, all occurring in a single pot. 20.210.105nih.govmdpi.combeilstein-journals.org The dual functionality of 6-allylnicotinonitrile makes it an ideal candidate for designing cascade sequences. For example, a reaction could be initiated at the allyl group, with the resulting intermediate undergoing a subsequent cyclization or substitution involving the nicotinonitrile ring. bme.hu The efficiency of cascade reactions lies in their ability to build molecular complexity rapidly while minimizing waste and purification steps. nih.gov

Detailed Reaction Mechanism Elucidation

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent one. khanacademy.orgunacademy.comwordpress.comlibretexts.org They are typically short-lived and highly reactive. vedantu.com In the reactions of 6-allylnicotinonitrile, potential intermediates could include carbocations, carbanions, free radicals, or metal-complexed species. unacademy.comvedantu.comnih.gov Spectroscopic techniques and chemical trapping experiments are often employed to detect and characterize these transient species, providing valuable insight into the reaction pathway. unacademy.comnih.gov

| Type of Intermediate | Description | Potential Formation in 6-Allylnicotinonitrile Reactions |

| Carbocation | A species with a positively charged carbon atom. unacademy.com | Can form during electrophilic addition to the allyl group or in certain substitution reactions. wordpress.com |

| Carbanion | A species with a negatively charged carbon atom. unacademy.com | May be generated by deprotonation at a position activated by the nitrile group. |

| Free Radical | A species with an unpaired electron. unacademy.com | Can be involved in reactions initiated by light or radical initiators, such as certain additions to the allyl group. vedantu.com |

| Organometallic Complex | An intermediate where a carbon atom is bonded to a metal. | Can form in metal-catalyzed reactions, such as cross-coupling or metathesis involving the allyl group. nih.gov |

Synthetic Utility and Derivatization Strategies for 6 Allylnicotinonitrile

6-Allylnicotinonitrile as a Key Precursor in Heterocyclic Synthesis

The strategic positioning of the allyl and nitrile groups on the pyridine (B92270) core of 6-allylnicotinonitrile makes it an adept starting material for the synthesis of a range of heterocyclic structures. Its utility is particularly notable in the construction of fused and spirocyclic systems through carefully designed reaction cascades.

Synthesis of Spiroxindoles and Related Scaffolds

While direct, documented examples of the use of 6-allylnicotinonitrile in the synthesis of spiroxindoles are not prevalent in the reviewed literature, the structural motifs present in the molecule suggest its potential as a precursor for such complex scaffolds. Spiroxindoles, which feature a spiro-fused ring system at the 3-position of an oxindole (B195798) core, are a prominent class of compounds in medicinal chemistry. The synthesis of these structures often involves the reaction of an isatin (B1672199) derivative with a suitable coupling partner.

Hypothetically, the allyl group of 6-allylnicotinonitrile could be functionalized to introduce a nucleophilic or electrophilic center, which could then participate in a cyclization reaction with an appropriate isatin-derived intermediate to form a spiro-fused heterocyclic system. Further research is warranted to explore this potential synthetic application.

Annulation and Cyclization Reactions

Annulation, the formation of a new ring onto a pre-existing molecule, and other cyclization reactions are key strategies in heterocyclic synthesis. The reactivity of the allyl and nitrile groups in 6-allylnicotinonitrile can be harnessed for such transformations.

Intramolecular cyclization of 6-allylnicotinonitrile or its derivatives could lead to the formation of fused bicyclic systems. For instance, under specific reaction conditions, the allyl group could potentially interact with the pyridine ring or the nitrile group to form a new five- or six-membered ring. While specific examples for 6-allylnicotinonitrile are not extensively documented, related intramolecular cyclizations of substituted pyridines are known. libretexts.orgnih.govencyclopedia.pub

Functional Group Interconversions and Advanced Derivatization

The three key functional components of 6-allylnicotinonitrile—the nitrile, the allyl group, and the pyridine ring—each offer distinct opportunities for chemical modification, allowing for the synthesis of a wide array of derivatives. sci-hub.se

Modification of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into various other functionalities. Standard organic transformations can be applied to the nitrile of 6-allylnicotinonitrile to yield a range of derivatives. For instance, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid or amide. Reduction of the nitrile group, typically with a reducing agent like lithium aluminum hydride, would afford the corresponding aminomethylpyridine.

These transformations are fundamental in organic synthesis and would significantly expand the chemical space accessible from 6-allylnicotinonitrile.

Transformations of the Allyl Moiety

The allyl group provides a rich platform for a variety of chemical transformations. The double bond can undergo a plethora of reactions, including:

Oxidation: Treatment with oxidizing agents such as osmium tetroxide or potassium permanganate (B83412) could lead to the formation of a diol. Ozonolysis would cleave the double bond, yielding an aldehyde.

Reduction: Catalytic hydrogenation would saturate the double bond, converting the allyl group to a propyl group.

Addition Reactions: The double bond can readily undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Heck and other Cross-Coupling Reactions: The allyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or other substituents.

These transformations allow for the introduction of diverse functional groups at this position, further extending the synthetic utility of the parent molecule.

Diversification of the Pyridine Ring System

The pyridine ring of 6-allylnicotinonitrile is an electron-deficient aromatic system, which influences its reactivity. Electrophilic aromatic substitution on the pyridine ring generally requires harsh conditions. However, the nitrogen atom can be activated, for example, by N-oxidation, to facilitate certain substitutions.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 6-Allylnicotinonitrile Derivatives

Single crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of a molecule's solid-state structure. The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the regular arrangement of atoms within the crystal lattice. For derivatives of 6-allylnicotinonitrile, this analysis would reveal the exact spatial arrangement of the pyridine (B92270) ring, the nitrile group, and the allyl substituent. It would provide definitive data on the planarity of the pyridine ring, the bond distances between all constituent atoms, and the torsion angles that define the orientation of the allyl group relative to the aromatic ring.

Beyond the individual molecular structure, X-ray crystallography illuminates the non-covalent interactions that govern how molecules pack together in a crystal. These supramolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the physical properties of the solid material. For derivatives of 6-allylnicotinonitrile, analysis of the crystal packing would likely reveal intermolecular interactions involving the nitrogen atom of the pyridine ring, the nitrile group, and potentially the π-system of the allyl group. Understanding these interactions is key to predicting and controlling the solid-state properties of these materials.

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While standard 1D NMR provides essential information, advanced techniques offer deeper insights.

In the case of 6-allylnicotinonitrile, ¹H NMR and ¹³C NMR have been used for its characterization. uni-muenchen.de For instance, the ¹H NMR spectrum of 6-allylnicotinonitrile would show distinct signals for the protons on the pyridine ring and the allyl group, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the molecule. uni-muenchen.de

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide information about the structure and dynamics of 6-allylnicotinonitrile in the solid phase, complementing the data obtained from X-ray crystallography.

Table 1: NMR Data for 6-Allylnicotinonitrile

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | 8.71 (d, J = 2.1 Hz, 1H), 7.80 (dd, J = 8.2 Hz, J = 2.1 Hz, 1H), 7.34 (d, J = 8.2 Hz, 1H) |

| ¹³C | 165.7, 151.2, 141.8, 139.9, 128.8, 128.4, 126.9, 121.2, 116.4, 108.6, 75.6 |

Data obtained for a related compound, not 6-allylnicotinonitrile itself. uni-muenchen.de

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and can provide valuable structural information.

For a related compound, the FT-IR spectrum showed characteristic absorption bands. uni-muenchen.de A strong band at 2244 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. uni-muenchen.de The bands in the 1593-1547 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring. uni-muenchen.de The bands at 2926 cm⁻¹ and 2854 cm⁻¹ are attributable to the C-H stretching vibrations of the allyl group. uni-muenchen.de

Table 2: FT-IR Data for a Related Compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3236 | O-H stretch (in an alcohol derivative) |

| 2926 | C-H stretch (aliphatic) |

| 2854 | C-H stretch (aliphatic) |

| 2244 | C≡N stretch (nitrile) |

| 1593 | C=C/C=N stretch (aromatic ring) |

| 1547 | C=C/C=N stretch (aromatic ring) |

Data obtained for a related compound, not 6-allylnicotinonitrile itself. uni-muenchen.de

Computational and Theoretical Studies on 6 Allylnicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. aps.org Density Functional Theory (DFT) is a widely used method within this domain due to its favorable balance of computational cost and accuracy. pku.edu.cnresearchgate.netnih.gov DFT calculations focus on the electron density of a molecule to determine its energy and other properties, which is a more computationally tractable approach than solving the Schrödinger equation for each individual electron in a many-electron system. taylor.eduaps.org These methods are instrumental in exploring the fundamental aspects of molecular structure and reactivity. taylor.edu

Electronic structure analysis involves studying the distribution and energy of electrons within a molecule to understand its bonding, stability, and reactivity. numberanalytics.comnumberanalytics.com For 6-allylnicotinonitrile, DFT calculations can elucidate how the electron-withdrawing nitrile (-CN) group and the π-system of the allyl group influence the electron density of the pyridine (B92270) ring.

A molecule's three-dimensional structure is fundamental to its function and reactivity. Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. scm.comgoogle.com This is achieved by systematically adjusting the coordinates of the atoms until the total energy of the system is minimized. scm.comnubakery.org

Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions. chemrxiv.org By calculating the energies of reactants, products, and intermediate structures, researchers can construct a reaction profile. A critical point on this profile is the transition state, which represents the highest energy barrier that must be overcome for a reaction to proceed. youtube.comresearchgate.net

For 6-allylnicotinonitrile, one could theoretically study various reactions, such as its synthesis or subsequent functionalization. For instance, the energetic profile for the synthesis of a related compound, 2-allylnicotinonitrile, has been explored. bme.hu A similar study on the 6-allyl isomer would involve locating the transition state structure for the key bond-forming step. youtube.com Calculating the energy of this transition state provides the activation energy, which is essential for determining the reaction rate and understanding the reaction mechanism at a molecular level. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgudel.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO of 6-allylnicotinonitrile would be determined through quantum chemical calculations. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack on the molecule. youtube.com

Table 1: Conceptual Application of Frontier Molecular Orbital Theory to 6-Allylnicotinonitrile

| Orbital | Significance | Predicted Reactivity for 6-Allylnicotinonitrile |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate electrons. | The location of the HOMO would indicate the most nucleophilic site, likely involving the π-system of the allyl group or the pyridine ring, making it susceptible to attack by electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons. | The location of the LUMO would indicate the most electrophilic site. Due to the electron-withdrawing nitrile group, this is likely centered on the pyridine ring, making it a target for nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. |

Nonlinear optical (NLO) materials have applications in technologies like optoelectronics and frequency conversion. mdpi.comrsc.org NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from a laser. mdpi.com Computational methods can predict a molecule's potential for NLO activity by calculating its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. ajchem-a.com

While 6-allylnicotinonitrile itself may not be a primary candidate for NLO applications, derivatives designed to enhance electronic conjugation and charge transfer could exhibit significant NLO properties. Theoretical calculations can screen potential derivatives by predicting their hyperpolarizability values. rsc.orgnih.gov A large hyperpolarizability value suggests a strong NLO response. These calculations can guide the synthesis of new materials with tailored optical properties. ajchem-a.com

Table 2: Key Parameters in Computational Prediction of NLO Properties

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule. A large dipole moment is often associated with significant NLO activity. |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). mdpi.com |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response, related to phenomena like third-harmonic generation and two-photon absorption. mdpi.com |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. aps.orgresearchgate.net This allows for the analysis of conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

For 6-allylnicotinonitrile, MD simulations could be employed to explore its conformational landscape in greater detail than static geometry optimizations. By simulating the molecule in a solvent, one could observe the full range of motion of the allyl group and its interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution. nih.gov Such simulations are also foundational for studying how the molecule might bind to a larger receptor, providing insights into potential biological activity. nih.govarxiv.org

Advanced Computational Methodologies (e.g., Ab Initio Calculations, QM/MM Approaches)

Advanced computational methodologies, including ab initio calculations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are powerful tools for elucidating the intricate details of molecular structure, reactivity, and electronic properties of nicotinonitrile derivatives. numberanalytics.comnih.govacs.org These methods solve the Schrödinger equation from first principles, without empirical parameters, offering a high degree of accuracy. nih.gov

A pertinent example of the application of these advanced techniques is the comprehensive study of 2-methoxy-4,6-diphenylnicotinonitrile, a compound sharing the core nicotinonitrile scaffold. mdpi.comnih.govdntb.gov.ua Such studies showcase the depth of understanding that can be achieved for related molecules like 6-allylnicotinonitrile.

Detailed Research Findings from a Case Study on a Nicotinonitrile Derivative

In a detailed investigation of 2-methoxy-4,6-diphenylnicotinonitrile, researchers utilized Density Functional Theory (DFT), a prominent ab initio method, in conjunction with Hirshfeld surface analysis to explore its structural and electronic characteristics. mdpi.comnih.govresearchgate.net

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comdntb.gov.ua For 2-methoxy-4,6-diphenylnicotinonitrile, this analysis revealed key insights into the forces stabilizing its crystal structure. The molecule exhibits a surface volume of 350.32 ų and an area of 329.44 Ų. mdpi.com The analysis of fragment patches on the Hirshfeld surface provides a breakdown of the intermolecular contacts.

| Fragment Patch | Area (Ų) | Percentage of Surface |

|---|---|---|

| Patch 1 | 71.7 | 21.8% |

| Patch 2 | 65.9 | 20.0% |

| Patch 3 | 29.5 | 9.0% |

| Patch 4 | 26.3 | 8.0% |

| Patch 5 | 19.8 | 6.0% |

This interactive table presents a selection of the largest fragment patches and their corresponding surface area contributions for 2-methoxy-4,6-diphenylnicotinonitrile, highlighting the most significant intermolecular contact regions.

Density Functional Theory (DFT) Calculations:

DFT calculations, specifically using the B3LYP functional with the 6-311++G(2d,2p) basis set, were employed to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations are instrumental in understanding molecular reactivity through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the electronic delocalization and reactivity of the molecule. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption and emission spectra of these compounds in different solvents, providing a theoretical basis for their photophysical properties. mdpi.com

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) map is another crucial output from DFT calculations. It visualizes the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites. For instance, in 2-methoxy-4,6-diphenylnicotinonitrile, the MEP would highlight regions of negative potential (electron-rich) and positive potential (electron-poor), indicating likely sites for chemical reactions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches:

For larger systems, such as a nicotinonitrile derivative interacting with a biological macromolecule or in a solvent environment, hybrid QM/MM methods are particularly advantageous. numberanalytics.comacs.orgnih.gov In this approach, the chemically active region (e.g., the nicotinonitrile core) is treated with a high-level QM method, while the surrounding environment (e.g., protein residues or solvent molecules) is treated with a more computationally efficient MM force field. acs.orgaip.org This multiscale modeling allows for the accurate study of complex chemical processes, such as enzyme catalysis or ligand-receptor binding, that would be computationally prohibitive with a full QM approach. acs.org

While specific data tables for 6-allylnicotinonitrile from ab initio or QM/MM studies are not available, the methodologies applied to its analogs demonstrate a powerful framework for its future computational investigation. Such studies would provide invaluable data on its geometric, electronic, and reactivity properties.

Emerging Research Directions and Future Perspectives

Asymmetric Synthesis Involving 6-Allylnicotinonitrile

Asymmetric synthesis, a critical area of organic chemistry, aims to create chiral molecules as single enantiomers. york.ac.uk This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological effects. diva-portal.org The asymmetric Mannich reaction, for instance, is a powerful method for synthesizing chiral β-amino carbonyl compounds, and has been utilized to create 2-allylnicotinonitriles. bme.hu

The strategies in asymmetric synthesis can be broadly categorized into three approaches: substrate control, reagent control, and catalyst control. york.ac.ukuwindsor.ca

Substrate-controlled synthesis involves modifying an achiral starting material with a chiral auxiliary. This auxiliary directs the stereochemical outcome of a subsequent reaction and can be removed later. uwindsor.ca

Reagent-controlled synthesis employs a chiral reagent in stoichiometric amounts to guide the formation of a new stereogenic center. york.ac.uk

Catalyst-controlled synthesis utilizes a small amount of a chiral catalyst to influence the reaction's stereoselectivity. This is often the most efficient approach as the catalyst can be recycled. uwindsor.ca

Recent advancements have focused on developing highly efficient catalytic systems for asymmetric transformations. For example, transition-metal-catalyzed hydrogenation using chiral ligands has proven effective for producing optically enriched compounds, including those with fluorine atoms. diva-portal.org The development of new N,P ligands has been a key area of investigation in this context. diva-portal.org

Table 1: Strategies in Asymmetric Synthesis

| Strategy | Description | Key Features |

| Substrate Control | An achiral molecule is converted to a chiral derivative using a removable chiral species. uwindsor.ca | Diastereomers can be separated by conventional methods; the auxiliary can be recycled. york.ac.uk |

| Reagent Control | A chiral reagent is used in stoichiometric amounts to direct stereochemistry. york.ac.uk | The chiral element is part of the reagent, not the substrate; the reagent is not typically recovered. york.ac.uk |

| Catalyst Control | A chiral catalyst is used in small amounts to bias the reaction. uwindsor.ca | Highly efficient; the catalyst can be recycled. uwindsor.ca |

Photochemical Transformations of 6-Allylnicotinonitrile and its Derivatives

Photochemistry explores chemical reactions initiated by the absorption of light. taylorfrancis.com For a photochemical reaction to occur, a compound must absorb light energy, typically at wavelengths longer than 290 nm, which corresponds to the solar radiation that reaches the Earth's surface. taylorfrancis.com This absorbed energy can be sufficient to break covalent bonds within a molecule. taylorfrancis.com

The study of the photochemical transformations of derivatives of 6-allylnicotinonitrile, such as tetrazoles, has revealed interesting reaction pathways. For example, the photolysis of 1-allyl-4-phenyltetrazolones in various solvents leads to the evolution of nitrogen gas and the formation of 3,4-dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones as the primary photoproducts. mdpi.com However, these products can be unstable and undergo further decomposition. mdpi.com

Similarly, the irradiation of 5-allyloxy-1-aryl-tetrazoles results in the formation of N-phenyl-1,3-oxazines through the photoextrusion of molecular nitrogen. mdpi.com The yield of these oxazines can be limited by their photostability. mdpi.com The investigation of such photochemical reactions often involves monitoring the process using techniques like NMR spectroscopy, sometimes at low temperatures to stabilize reactive intermediates. mdpi.com

Recent research on resveratrol (B1683913) analogs has also demonstrated the complexity of photochemical transformations, where direct illumination can lead to trans-cis isomerization and the formation of various photoproducts, with the product distribution being dependent on the irradiation wavelength. mdpi.com

Table 2: Examples of Photochemical Transformations of Allyl-Containing Heterocycles

| Starting Material | Irradiation Conditions | Primary Photoproduct | Reference |

| 1-Allyl-4-phenyltetrazolones | λ = 254 nm in various solvents | 3,4-Dihydro-6-substituted-3-phenylpyrimidin-2(1H)-ones | mdpi.com |

| 5-Allyloxy-1-aryl-tetrazoles | λ = 254 nm in various solvents | N-Phenyl-1,3-oxazines | mdpi.com |

| 5-Imino-4,5-dihydro-1H-tetrazoles | λ ≥ 254 nm in [D8]-tetrahydrofuran at -60 °C | Iminodiaziridines | mdpi.com |

Electrochemical Studies and Redox Properties (if applicable to novel synthesis or reactivity)

Electrochemistry is a powerful tool for analyzing the electron transfer behavior of molecules and for driving chemical reactions. beilstein-journals.org It has become increasingly important in organic synthesis, offering green and sustainable methods for producing valuable compounds. beilstein-journals.org Electrochemical methods can be used to study the redox properties of molecules, which is crucial for understanding their reactivity and for designing new synthetic pathways. beilstein-journals.orgmdpi.com

Recent advances in electro-organic synthesis include the development of microflow electrolytic reactors and methods that couple electrochemistry with photoredox catalysis or transition metal catalysis. beilstein-journals.org These innovations have significantly improved the efficiency and selectivity of electrosynthetic processes. beilstein-journals.org

The electrochemical synthesis of organophosphorus compounds is an area of active research. beilstein-journals.org For example, methods have been developed for the C–P coupling of heteroarenes with phosphonates or phosphine (B1218219) oxides using electrochemical techniques. beilstein-journals.org These reactions can be carried out at room temperature and without the need for external oxidants, making them highly attractive from a green chemistry perspective. beilstein-journals.org

The redox properties of various organic molecules, including those containing heterocyclic fragments, have been studied using techniques like cyclic voltammetry. mdpi.com These studies provide valuable information about the oxidation potentials of the compounds, which can be correlated with their antioxidant activity. mdpi.com The nature of substituents on the molecule can significantly influence its redox properties. mdpi.com

Table 3: Recent Advances in Electrochemical Synthesis

| Reaction Type | Key Features | Reference |

| Phosphorylation of Oxindoles | Utilizes Cp2Fe through a radical addition/cyclization reaction at room temperature. beilstein-journals.org | beilstein-journals.org |

| N–P Bond Formation | High selectivity with a 1:1 ratio of starting materials for the synthesis of carbazole (B46965) derivatives. beilstein-journals.org | beilstein-journals.org |

| C–P Coupling of Alkenes | Employs a nickel catalyst for the reaction of specific alkenes with phosphonates and phosphine oxides. beilstein-journals.org | beilstein-journals.org |

| C–P Coupling of Heteroarenes | Synthesis of thiazole (B1198619) phosphine oxides without an external metal or oxidant. beilstein-journals.org | beilstein-journals.org |

Integration with Advanced Materials Science Research and Applications

Advanced materials are engineered substances with enhanced properties that are integral to numerous high-tech industries, including aerospace, healthcare, electronics, and energy. icl-group.com The development of new materials often involves a multidisciplinary approach, drawing on expertise from chemistry, physics, nanotechnology, and other fields. icl-group.com

The unique properties of 2D materials, known as "Xenes," have made them a focal point of recent research. rsc.org These materials, which are single-element 2D crystals, have significant potential for applications in nano-devices, optoelectronics, and biomedical technologies. rsc.org The synthesis and characterization of these materials are key areas of investigation. rsc.org

In the field of energy storage, researchers are exploring new cathode materials for lithium-ion batteries to improve their performance and reduce costs. mdpi.com The continuous composition spread sputtering method has been used to systematically vary the composition of Li(Ni,Mn,Co)O2 cathodes to identify materials with optimal electrochemical performance. mdpi.com

The integration of novel organic molecules, such as derivatives of 6-allylnicotinonitrile, into advanced materials is an emerging area of research. The functional groups present in these molecules can impart specific properties to the resulting materials, opening up possibilities for new applications in areas such as smart surfaces, functional materials, and advanced manufacturing. unileoben.ac.at The development of such materials requires a deep understanding of the relationship between their structure, properties, and uses. scivisionpub.comjournaljmsrr.com

Table 4: Applications of Advanced Materials

| Field | Examples of Applications | Reference |

| Aerospace | Carbon fiber composites and superalloys for improved strength and reduced weight in aircraft. icl-group.com | icl-group.com |

| Healthcare | Biomaterials and smart materials for prosthetics, implants, and drug delivery systems. icl-group.com | icl-group.com |

| Electronics | Nanomaterials and conductive polymers for faster, smaller, and more efficient devices. icl-group.com | icl-group.com |

| Energy | New electrode materials for high-performance batteries and energy storage systems. mdpi.com | mdpi.com |

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for 6-Allylnicotinonitrile-based inhibitors?

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., allyl chain length, nitrile positioning).

- Test inhibitory potency via dose-response curves (IC₅₀ values).

- Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity with structural features .

Data Contradiction & Validation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

Q. What statistical approaches validate the significance of biological activity differences between 6-Allylnicotinonitrile derivatives?

- Methodology : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. Report effect sizes (Cohen’s d) and confidence intervals (95%). Use Bayesian analysis to assess probability of replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.